Posaconazole inter-4
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Overview
Description
Posaconazole inter-4 is a systemic triazole antifungal drug derived from itraconazole. It is primarily used for preventing and treating invasive fungal infections, particularly in immunocompromised patients. This compound is known for its broad-spectrum activity against various pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Posaconazole inter-4 is synthesized through a series of chemical reactions involving the formation of a tetrahydrofuran ring. The synthesis typically involves the use of piperazine and triazole derivatives. One common method includes dissolving posaconazole in a pH-sensitive polymer matrix using hot-melt extrusion technology . Another method involves spray drying solid dispersion technology, where posaconazole is dissolved in a solvent system of dichloromethane, water, and isopropanol, along with carriers like Gelucire 43/01 and Soluplus .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The hot-melt extrusion process is particularly favored for its scalability and ability to produce high-purity posaconazole. The spray drying technique is also used for its efficiency in enhancing the solubility and bioavailability of the drug .
Chemical Reactions Analysis
Types of Reactions
Posaconazole inter-4 undergoes various chemical reactions, including:
Oxidation: Posaconazole can be oxidized to form degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Posaconazole can undergo substitution reactions, particularly involving the triazole and piperazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include various degradation products, such as derivatives with modifications in the piperazine central ring and the triazole side chains .
Scientific Research Applications
Posaconazole inter-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triazole antifungal agents and their chemical properties.
Biology: Investigated for its effects on fungal cell growth and its interactions with cellular components.
Industry: Employed in the development of new antifungal formulations and drug delivery systems.
Mechanism of Action
Posaconazole inter-4 exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the synthesis of ergosterol, a key component of the fungal cell membrane, leading to the accumulation of methylated sterol precursors. As a result, fungal cell growth is inhibited, and the cells ultimately die .
Comparison with Similar Compounds
Posaconazole inter-4 is compared with other triazole antifungal agents, such as itraconazole, fluconazole, and voriconazole. While all these compounds share a similar mechanism of action, this compound is unique due to its broader spectrum of activity and higher potency against certain resistant fungal strains . The similar compounds include:
Itraconazole: A triazole antifungal with a narrower spectrum of activity.
Fluconazole: Another triazole antifungal, less effective against certain resistant strains.
Voriconazole: A triazole antifungal with a similar spectrum but different pharmacokinetic properties
This compound stands out due to its enhanced bioavailability and stability in various formulations, making it a preferred choice for both prophylaxis and treatment of invasive fungal infections .
Properties
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3/t13-,14-;10-,12-/m00/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTWYDXJQQBAEM-PFDZDZBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.